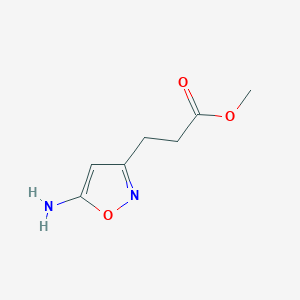
Methyl 3-(5-aminoisoxazol-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-aminoisoxazol-3-yl)propanoate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst . Another approach includes the reaction of propargylamines with oximes followed by intramolecular cyclization mediated by CuCl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of isoxazole synthesis, such as the use of metal catalysts and cycloaddition reactions, can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(5-aminoisoxazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution reactions can produce a wide range of substituted isoxazoles.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-aminoisoxazol-3-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 3-(5-aminoisoxazol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(3-chloroisoxazol-5-yl)propanoate: This compound has a similar structure but with a chlorine atom instead of an amino group.
Methyl 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate: This compound contains an imidazolidinone moiety instead of an isoxazole ring.
Uniqueness
Methyl 3-(5-aminoisoxazol-3-yl)propanoate is unique due to the presence of the amino group on the isoxazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Eigenschaften
Molekularformel |
C7H10N2O3 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
methyl 3-(5-amino-1,2-oxazol-3-yl)propanoate |
InChI |
InChI=1S/C7H10N2O3/c1-11-7(10)3-2-5-4-6(8)12-9-5/h4H,2-3,8H2,1H3 |
InChI-Schlüssel |
XNJPJUXBARUQCC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=NOC(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


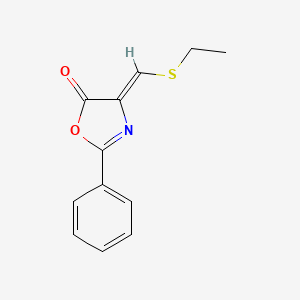
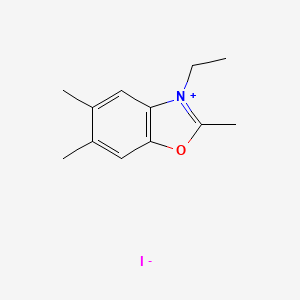
![(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12882886.png)
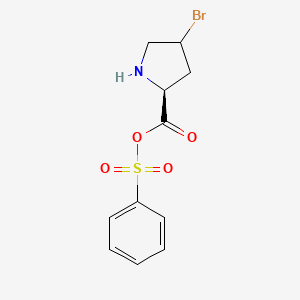
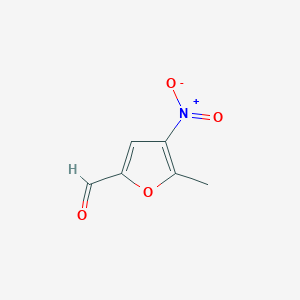
![4-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B12882908.png)
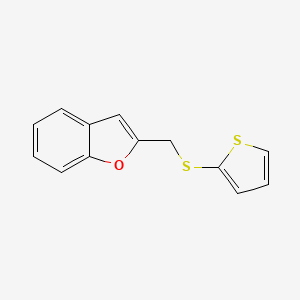
![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)
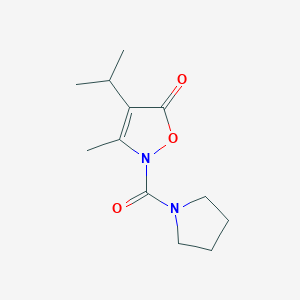
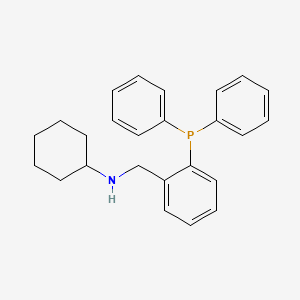
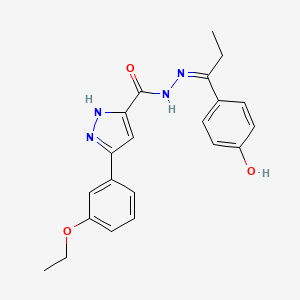
![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)
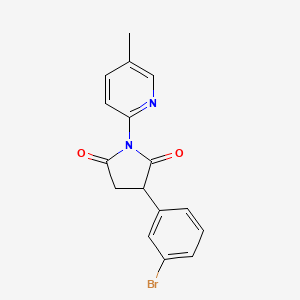
![2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one](/img/structure/B12882969.png)
